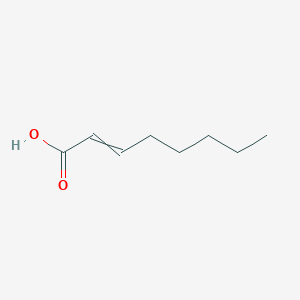

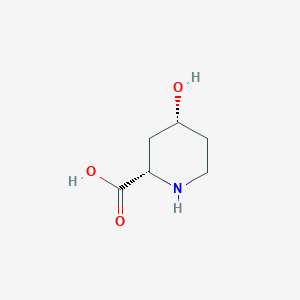

(2S,4R)-4-hydroxypiperidine-2-carboxylic acid

Vue d'ensemble

Description

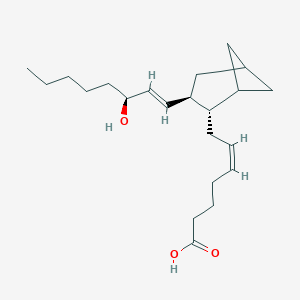

(2S,4R)-4-hydroxypiperidine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including (2S,4R)-4-hydroxypiperidine-2-carboxylic acid, are recognized for their role as microbial inhibitors in biotechnological applications. These compounds can inhibit the growth and productivity of microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations lower than the desired yield. Understanding the inhibition mechanisms is crucial for developing strategies to engineer more robust microbial strains for industrial applications. The inhibition primarily affects the cell membrane and intracellular pH, suggesting that metabolic engineering could enhance microbial tolerance to these acids (Jarboe, Royce, & Liu, 2013).

Antioxidant and Antimicrobial Activity of Carboxylic Acids

Studies have explored the structure-activity relationships of natural carboxylic acids, demonstrating their significant antioxidant and antimicrobial activities. These properties are highly influenced by the structural configuration of the acids, indicating that this compound could potentially exhibit similar activities. Such insights are valuable for the development of new pharmaceuticals and preservatives (Godlewska-Żyłkiewicz et al., 2020).

Role in Lactic Acid Production and Derivative Synthesis

Lactic acid, an important hydroxycarboxylic acid, is produced commercially through the fermentation of biomass. This compound and its derivatives can play a role in synthesizing biodegradable polymers and other chemicals from lactic acid, highlighting the importance of carboxylic acids in green chemistry and biotechnological routes (Gao, Ma, & Xu, 2011).

Drug Synthesis and Medical Applications

Levulinic acid (LEV), a biomass-derived compound, showcases the utility of carboxylic acids in drug synthesis. This compound, with its unique structural features, may similarly contribute to the synthesis of various drugs. The flexibility and diversity provided by the functional groups of such acids can reduce drug synthesis costs and offer cleaner reactions, underscoring their potential in medicinal chemistry (Zhang et al., 2021).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mécanisme D'action

Target of Action

The primary target of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid is the Glutamate receptor ionotropic, kainate 2 . This receptor plays a crucial role in the central nervous system, mediating fast synaptic transmission.

Mode of Action

The compound interacts with its target receptor, influencing the receptor’s function

Biochemical Pathways

It is known that the compound is involved in the metabolism of glutamine , which plays a key role in multiple biochemical processes.

Pharmacokinetics

Studies on a similar compound, (2s,4r)-4-[18f]fluoroglutamine, suggest that both reversible and irreversible uptake play a role

Result of Action

It is known that the compound has preferential uptake in glioma tissue versus that of corresponding healthy tissue . This suggests that the compound could potentially be used in the diagnosis and treatment of gliomas.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be influenced by the cellular and micro-environmental factors affecting glycosylation efficiency

Propriétés

IUPAC Name |

(2S,4R)-4-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHNXNZBLHHEIU-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C[C@@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)

![Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI)](/img/structure/B161763.png)

![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B161772.png)